4-[(4-Methoxybenzyl)oxy]benzylalcohol 4-[(4-Methoxybenzyl)oxy]benzylalcohol
Brand Name: Vulcanchem
CAS No.: 77182-74-2
VCID: VC13896523
InChI: InChI=1S/C15H16O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-9,16H,10-11H2,1H3
SMILES:
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

4-[(4-Methoxybenzyl)oxy]benzylalcohol

CAS No.: 77182-74-2

Cat. No.: VC13896523

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methoxybenzyl)oxy]benzylalcohol - 77182-74-2

Specification

CAS No. 77182-74-2
Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name [4-[(4-methoxyphenyl)methoxy]phenyl]methanol
Standard InChI InChI=1S/C15H16O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-9,16H,10-11H2,1H3
Standard InChI Key CPNBUCKGQNVQFY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)COC2=CC=C(C=C2)CO

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-[(4-methoxybenzyl)oxy]benzyl alcohol (C₁₅H₁₆O₄) consists of two aromatic rings connected by an ether linkage, with a methoxy group at the para position of the benzyloxy substituent and a hydroxyl group on the central benzyl alcohol moiety. Although no direct crystallographic data exists for this compound, analogous structures such as 4-[(4-methylbenzyl)oxy]-N-phenylbenzohydrazide offer structural insights. In such derivatives, the dihedral angle between the central phenyl ring and substituents ranges from 73.3° to 80.9°, suggesting moderate steric hindrance and conformational flexibility . The E-configuration of hydrazone bridges in related compounds further underscores the influence of substituents on molecular geometry .

The electron-donating methoxy group enhances the stability of the aromatic system, while the hydroxyl group enables hydrogen bonding and participation in redox reactions. Theoretical calculations using density functional theory (DFT) for similar compounds predict a planar arrangement of the methoxybenzyloxy group, facilitating π-π interactions in crystalline phases .

Synthesis and Optimization Strategies

Etherification and Hydrogenation Pathways

A two-step synthesis route is proposed based on methodologies for analogous benzyl alcohol derivatives:

  • Etherification: Reacting 4-hydroxybenzyl alcohol with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous acetone yields the intermediate 4-[(4-methoxybenzyl)oxy]benzyl chloride.

  • Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the chloride to the alcohol .

This approach mirrors the hydrogenation of methoxy toluene to p-methoxybenzyl alcohol, where skeletal nickel catalysts under 0.3–0.4 MPa hydrogen pressure achieve yields exceeding 90% . Critical parameters include solvent choice (e.g., methanol), catalyst loading (15–20 wt%), and temperature (70–80°C) .

Phase Transfer Catalytic Oxidation

Alternative routes involve oxidizing 4-[(4-methoxybenzyl)oxy]benzyl alcohol to the corresponding aldehyde using hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) under phase transfer conditions. Tetrabutylammonium bromide (TBAB) facilitates the transfer of active peroxotungstate species into the organic phase, enabling efficient oxidation at 60°C . Kinetic studies reveal a reaction rate dependence on catalyst concentration (0.0000025–0.00001 gmol/cm³) and agitation speed (optimal at 1,500 rpm) .

Physicochemical Properties

While experimental data for 4-[(4-methoxybenzyl)oxy]benzyl alcohol is sparse, extrapolation from similar compounds provides preliminary insights:

PropertyValue (Predicted)Source CompoundReference
Density (g/cm³)1.18–1.254-Methoxy-α-(nitromethyl)benzyl alcohol
Boiling Point (°C)360–3704-Methoxybenzyl alcohol
Melting Point (°C)130–138p-Methoxybenzyl alcohol
Solubility in EthanolHighBenzyl alcohol derivatives

The compound’s solubility in polar aprotic solvents (e.g., DMF, ethanol) aligns with its use in recrystallization and catalytic reactions . FT-IR spectra of related structures show characteristic peaks at 1,636 cm⁻¹ (C=O stretch) and 3,400–3,500 cm⁻¹ (O-H stretch), which would be observable in the target compound .

Catalytic Behavior and Reaction Kinetics

Oxidation Mechanisms

The oxidation of 4-[(4-methoxybenzyl)oxy]benzyl alcohol to 4-[(4-methoxybenzyl)oxy]benzaldehyde follows a peroxotungstate-mediated pathway. The active species, [WO(O₂)₂(OH)(H₂O)]⁻, forms in situ from Na₂WO₄ and H₂O₂ at pH < 4 . The rate-limiting step involves the reaction of the alcohol with the peroxotungstate ion in the organic phase, described by:

Rate=k[Q+[WO(O2)2(OH)(H2O)]]org[Alcohol]org\text{Rate} = k[\text{Q}^+[\text{WO(O}_2\text{)}_2\text{(OH)(H}_2\text{O)}]^-]_{\text{org}} [\text{Alcohol}]_{\text{org}}

where kk is the rate constant, and Q+\text{Q}^+ represents the phase transfer catalyst .

Effect of Reaction Parameters

  • Agitation Speed: Conversion increases linearly with agitation up to 1,500 rpm, beyond which mass transfer limitations are minimized .

  • Temperature: Optimal activity occurs at 60°C, with an activation energy of 45–50 kJ/mol .

  • Catalyst Loading: TBAB concentrations above 0.00001 gmol/cm³ yield diminishing returns due to saturation effects .

Applications and Industrial Relevance

4-[(4-Methoxybenzyl)oxy]benzyl alcohol serves as a precursor in:

  • Pharmaceuticals: Analogous compounds exhibit antimicrobial and anti-inflammatory properties.

  • Polymer Chemistry: As a crosslinking agent in epoxy resins due to its bifunctional hydroxyl and ether groups.

  • Fragrance Industry: Oxidation to aldehydes produces odorants used in perfumery .

The patent-pending hydrogenation method for p-methoxybenzyl alcohol demonstrates scalable production with 90.5% yield and 99.65% purity, highlighting industrial viability .

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